molecular formula C16H16N4O3 B8410948 4-(6,7-Dimethoxy-quinazolin-4-yloxy)-benzene-1,2-diamine

4-(6,7-Dimethoxy-quinazolin-4-yloxy)-benzene-1,2-diamine

Cat. No. B8410948
M. Wt: 312.32 g/mol
InChI Key: XWYKMYOCYBIERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxy-quinazolin-4-yloxy)-benzene-1,2-diamine is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-Dimethoxy-quinazolin-4-yloxy)-benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxy-quinazolin-4-yloxy)-benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxybenzene-1,2-diamine

InChI

InChI=1S/C16H16N4O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-11(17)12(18)5-9/h3-8H,17-18H2,1-2H3

InChI Key

XWYKMYOCYBIERJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(6,7-Dimethoxyquinazolin-4-yloxy)-2-nitro-phenylamine (Step A, 1 g, 2.9 mmol) was dissolved in EtOH (200 mL) and glacial acetic acid (10 mL) and placed under nitrogen. Pd/C was added, the reaction mixture blanketed with H2, the mixture was shaken under H2 for 18 h at 55 psi. The catalyst was removed by filtration through Celite® and the solution was concentrated in vacuo. The residue was dissolved in MeOH/H2O and NH4OH was added to adjust to PH 10, and the solvent evaporated. Purification of the residue by column chromatography using a gradient of 0-100% of a 90:10:1 (CH2Cl2:MeOH: NH4OH) afforded the title compound as a orange solid. MS(MH+)=N/A; Calc'd 312.32 for C16H16N4O3.
Quantity
1 g
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200 mL
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10 mL
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

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